molecular formula C9H11N3O B8810681 2-Imidazo[1,2-a]pyrimidin-7-yl-propan-2-ol CAS No. 461451-35-4

2-Imidazo[1,2-a]pyrimidin-7-yl-propan-2-ol

Cat. No. B8810681
M. Wt: 177.20 g/mol
InChI Key: WIFLLVVTSRUGNM-UHFFFAOYSA-N
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Patent
US06900215B2

Procedure details

A 3 l round-bottomed flask equipped with a mechanical stirrer, thermocouple and nitrogen inlet adaptor was charged with 2-aminoimidazole hemisulfate (84.6 g, 641 mmol) and absolute EtOH (900 ml). The resulting slurry was stirred at 24° C. and solid NaOMe (69.2 g, 1.28 mol) was added in two portions over 15 min. After the addition was complete the reaction temperature was 46° C. The mixture was warmed to 60° C. and stirred for 45 min. The mixture was then cooled to 50° C. A solution of crude 4-acetoxy-1,1-diethoxy-4-methyl-3-butanone (253.5 g of 57 wt % material, 611 mmol) and absolute EtOH (150 ml) was added over 1 h maintaining a reaction temperature of about 45° C. After the addition, the reaction was maintained at 60° C. for 3 h and then cooled to 20° C. The pH was adjusted to 5.9 by addition of aqueous HCl (5N, 130 ml) in 10 ml portions. Darco G-60 (9.0 g) was added and the slurry was stirred for 30 min. The solids were removed by filtration through a pad of Solka-floc and the cake was rinsed with EtOH (200 ml). The filtrate was concentrated to about 200 ml by rotary evaporation, then 300 ml of EtOAc was added and the mixture was concentrated to about 300 ml. This was repeated three times with crystals forming during the process. The final slurry was diluted to 600 ml with EtOAc and then cooled to 5° C. with stirring. The solids were collected on a frit, rinsed with cold EtOAc (50 ml) and dried overnight under vacuum at 22° C. to provide 2-(imidazo[1,2-α]pyrimidin-7-yl)propan-2-ol (79 g) as a crystalline solid: 1H NMR (MeOH-d4, 400 MHz) δ 8.80 (1H, d, J 7.2), 7.77 (1H, d, J 1.6), 7.66 (1H, d, J 1.6), 7.39 (1H, d, J 7.2), 1.60 (6H, s); 13C NMR (MeOH-d4, 100.61 MHz) δ 169.7, 147.8, 134.7, 132.8, 111.1, 105.4, 72.8, 28.4.
Quantity
84.6 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
69.2 g
Type
reactant
Reaction Step Two
Name
4-acetoxy-1,1-diethoxy-4-methyl-3-butanone
Quantity
253.5 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
130 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][C:7]1[NH:8][CH:9]=[CH:10][N:11]=1.N[C:13]1NC=CN=1.C[O-].[Na+].C([O:24][CH:25]([CH3:36])[C:26](=O)[CH2:27][CH:28](OCC)OCC)(=O)C.Cl.C>CCOC(C)=O.CCO>[N:8]1[CH:9]=[CH:10][N:11]2[CH:28]=[CH:27][C:26]([C:25]([OH:24])([CH3:36])[CH3:13])=[N:6][C:7]=12 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
84.6 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NC=1NC=CN1.NC=1NC=CN1
Name
Quantity
900 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
69.2 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
4-acetoxy-1,1-diethoxy-4-methyl-3-butanone
Quantity
253.5 g
Type
reactant
Smiles
C(C)(=O)OC(C(CC(OCC)OCC)=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
130 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at 24° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 l round-bottomed flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was 46° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 60° C.
STIRRING
Type
STIRRING
Details
stirred for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a reaction temperature of about 45° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was maintained at 60° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C
ADDITION
Type
ADDITION
Details
(9.0 g) was added
STIRRING
Type
STIRRING
Details
the slurry was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration through a pad of Solka-floc
WASH
Type
WASH
Details
the cake was rinsed with EtOH (200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to about 200 ml by rotary evaporation
ADDITION
Type
ADDITION
Details
300 ml of EtOAc was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to about 300 ml
CUSTOM
Type
CUSTOM
Details
forming during the process
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The solids were collected on a frit
WASH
Type
WASH
Details
rinsed with cold EtOAc (50 ml)
CUSTOM
Type
CUSTOM
Details
dried overnight under vacuum at 22° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1N=C(C=C2)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 79 g
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.